![molecular formula C23H17ClN4O3S B2916342 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1251551-18-4](/img/no-structure.png)
3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps. One common approach is based on the Fiesselmann thiophene synthesis . Initially, the Friedel–Crafts acylation of (hetero)arenes with easily accessible 3-chlorobenzo[b]thiophene-2-carbonyl chlorides is performed to yield 3-chloro-2-(hetero)aroylbenzo[b]thiophenes . Subsequently, these ketones are treated with methyl thioglycolate in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and calcium oxide powder or successively with sodium sulfide and an alkylating agent containing a methylene active component. This process leads to the formation of the desired benzo[b]thieno[2,3-d]thiophene derivatives. Similar benzo[4,5]selenopheno[3,2-b]thiophene derivatives can also be prepared using 3-bromobenzo[b]selenophen-2-yl substrates .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research in this area often explores the synthesis of thienopyrimidine derivatives and their structural characterization through various techniques. For example, studies have detailed the synthesis of thieno[2,3-d]pyrimidine compounds through reactions involving different amines and conditions, resulting in a range of products including pyrimidines and acetoacetamides (Kinoshita et al., 1989)[https://consensus.app/papers/ring-clreavage-reaction-3oxazine2-43hdione-derivatives-kinoshita/10d0e227546651e7bb38435ff097682b/?utm_source=chatgpt]. Additionally, the synthesis and reactions of polynuclear heterocycles involving azolothienopyrimidines and thienothiazolopyrimidines have been investigated to produce biologically active compounds (El-Gazzar et al., 2006)[https://consensus.app/papers/synthesis-reactions-polynuclear-heterocycles-elgazzar/87dc7cee65525081a25579624d8a6ea2/?utm_source=chatgpt].
Biological Activities
A significant area of interest is the exploration of the biological activities of thienopyrimidine derivatives. These compounds have been studied for their potential as antimicrobial, anticancer, and enzyme inhibitory agents. For instance, synthesis and antimicrobial activity studies of substituted thienopyrimidines have been conducted to identify compounds with potential antibacterial properties (More et al., 2013)[https://consensus.app/papers/synthesis-substituted-thienopyrimidines-their-more/ccb2186d57285d96bc6843c1fa49650b/?utm_source=chatgpt]. Furthermore, some novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities (Alqasoumi et al., 2009)[https://consensus.app/papers/antitumor-activity-some-novel-amino-acids-imidazoles-alqasoumi/e508df5b2a5452ca89b2d4ec9c101441/?utm_source=chatgpt].
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core followed by the introduction of the 4-chlorophenyl and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "2-Amino-4-chlorobenzoic acid", "2,4-dichloro-5-nitropyrimidine", "Thiophene-2,5-dicarboxylic acid", "3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Dimethylformamide", "N,N-Dimethylacetamide", "N,N-Dimethylformamide dimethyl acetal", "Triethylamine", "N,N'-Dicyclohexylcarbodiimide", "Diisopropylethylamine", "N,N-Dimethylaminopyridine", "Methanesulfonic acid", "Acetic anhydride", "Chloroform", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Synthesis of 2-amino-4-chlorobenzoic acid from 4-chloroaniline via diazotization and hydrolysis", "Synthesis of 2,4-dichloro-5-nitropyrimidine from 2,4-dichloropyrimidine and sodium nitrite", "Synthesis of thiophene-2,5-dicarboxylic acid from thiophene-2-carboxylic acid via Vilsmeier-Haack reaction", "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde from 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid via acid-catalyzed dehydration", "Synthesis of thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 2-amino-4-chlorobenzoic acid, 2,4-dichloro-5-nitropyrimidine, and thiophene-2,5-dicarboxylic acid via Suzuki-Miyaura coupling, reduction with sodium borohydride, and acid-catalyzed cyclization", "Synthesis of 3-(4-chlorophenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione and 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole-5-carbaldehyde via reductive amination with sodium borohydride and N,N-Dimethylformamide dimethyl acetal, followed by coupling with 4-chlorobenzyl bromide using N,N'-Dicyclohexylcarbodiimide and diisopropylethylamine as coupling agents, and finally deprotection of the oxadiazole using methanesulfonic acid and acetic anhydride" ] } | |
Número CAS |
1251551-18-4 |
Fórmula molecular |
C23H17ClN4O3S |
Peso molecular |
464.92 |
Nombre IUPAC |
3-(4-chlorophenyl)-1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H17ClN4O3S/c1-13-3-4-15(11-14(13)2)21-25-19(31-26-21)12-27-18-9-10-32-20(18)22(29)28(23(27)30)17-7-5-16(24)6-8-17/h3-11H,12H2,1-2H3 |
Clave InChI |
JUQYCRDGVBYTGX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=C(C=C5)Cl)SC=C4)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclopropyl-[3,5-dimethyl-4-(2-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B2916262.png)
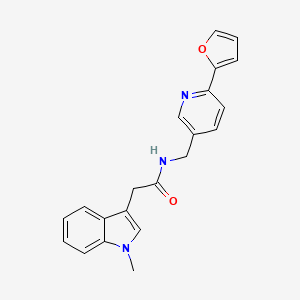
![5-chloro-2-methoxy-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2916265.png)
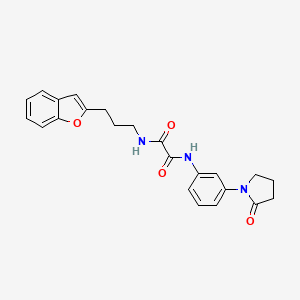
![Thiazolo[4,5-c]pyridine-2-carbonitrile](/img/structure/B2916267.png)
![1-[(4As,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridin-1-yl]-2-chloroethanone](/img/structure/B2916268.png)
![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2916269.png)
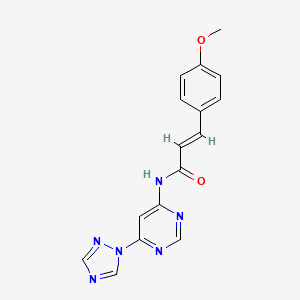


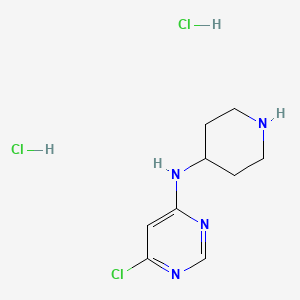
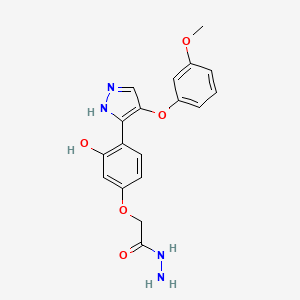
![2-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2916281.png)